N-(3-Amino-4-methylphenyl)butanamide

Übersicht

Beschreibung

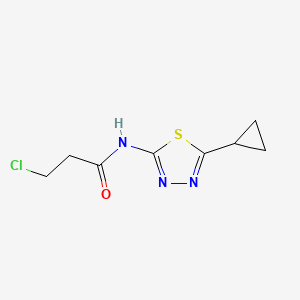

“N-(3-Amino-4-methylphenyl)butanamide” is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol. It is a crucial building block for many drug candidates .

Synthesis Analysis

The synthesis of “N-(3-Amino-4-methylphenyl)butanamide” can be achieved through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .

Molecular Structure Analysis

The molecular structure of “N-(3-Amino-4-methylphenyl)butanamide” can be represented by the SMILES notation: Cc1cccc(c1)NC(=O)CCC N . Further analysis of the molecular structure can be performed using three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis and molecular docking studies .

Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “N-(3-Amino-4-methylphenyl)butanamide” is the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were acquired by kinetics study in a microflow system .

Physical And Chemical Properties Analysis

“N-(3-Amino-4-methylphenyl)butanamide” has a molecular weight of 192.26 g/mol. More detailed physical and chemical properties such as density, melting point, and boiling point are not provided in the retrieved papers.

Wissenschaftliche Forschungsanwendungen

Building Block for Drug Candidates

“N-(3-Amino-4-methylphenyl)butanamide” is a crucial building block for many drug candidates . It’s a key raw material and intermediate in the synthesis of various pharmaceuticals .

Continuous Synthesis in Microreactor Systems

This compound has been synthesized in a continuous flow microreactor system . The system was developed to determine intrinsic reaction kinetics parameters . This approach offers advantages in terms of process control, safety, and scalability .

Kinetics Study

The compound has been used in kinetics studies in microflow systems . These studies help to understand the reaction process, rate constants, activation energies, and pre-exponential factors .

Optimization of Reaction Conditions

The kinetic model established from the studies was used to optimize reaction conditions . As a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

Intermediate Product for Medicine Production

“N-(3-Amino-4-methylphenyl)butanamide” is an intermediate product for the production of several medicines . It plays a crucial role in the pharmaceutical industry .

Microreactor Technology

The compound has been synthesized using micro-reactor technology . This is a new concept for the continuous synthesis of chemicals . The technology offers advantages in terms of process efficiency and control .

Computational Fluid Dynamics (CFD) Method

The CFD method was used to simulate the flow synthesis of "N-(3-Amino-4-methylphenyl)butanamide" . This approach helps to understand the effects of operating parameters such as temperature and residence time on system performance .

Influence of Temperature and Residence Time

Studies have shown that the residence time and temperature have a significant influence on the production of "N-(3-Amino-4-methylphenyl)butanamide" . For instance, an increase in temperature from 30 °C to 70 °C led to the enhancement of the compound’s production from about 42% to 76% at 420 seconds residence time .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3-amino-4-methylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-4-11(14)13-9-6-5-8(2)10(12)7-9/h5-7H,3-4,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSKCPZUDHYRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589814 | |

| Record name | N-(3-Amino-4-methylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-methylphenyl)butanamide | |

CAS RN |

946769-29-5 | |

| Record name | N-(3-Amino-4-methylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1612405.png)

![4-[[2-Trifluoromethyl-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B1612408.png)

![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1612410.png)

![5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B1612411.png)